(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine is a chemical compound with the molecular formula C9H7F3N4O. It is known for its unique structure, which includes a trifluoromethyl group attached to a benzo[d]oxazole ring, and a guanidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine typically involves the reaction of 5-(trifluoromethyl)benzo[d]oxazole with guanidine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 5-(Trifluoromethyl)benzo[d]oxazole and guanidine.
Solvent: DMF or DMSO.
Reaction Conditions: Heating at elevated temperatures (e.g., 100-150°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the guanidine moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidine compounds .
Scientific Research Applications
(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The guanidine moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This dual functionality makes the compound a versatile tool in biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
- **5-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanamine
- **3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole
- **5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one
Uniqueness
(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine stands out due to its unique combination of a trifluoromethyl group and a guanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H7F3N4O |
---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)-1,3-benzoxazol-2-yl]guanidine |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)4-1-2-6-5(3-4)15-8(17-6)16-7(13)14/h1-3H,(H4,13,14,15,16) |
InChI Key |
YYXKYGZSUOETOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.